molecular formula C7H6N2 B1488330 4-Ethynyl-2-methylpyrimidine CAS No. 1565010-66-3

4-Ethynyl-2-methylpyrimidine

Cat. No.: B1488330
CAS No.: 1565010-66-3
M. Wt: 118.14 g/mol
InChI Key: BACVLLLZNWIHDD-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methylpyrimidine is a pyrimidine derivative building block with the molecular formula C7H6N2 and a molecular weight of 118.14 g/mol. This solid compound is characterized by the presence of an ethynyl group, which makes it a valuable intermediate in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction. Its primary research application is in pharmaceutical development and materials science, where it is used as a key precursor for the synthesis of more complex molecules. The compound should be stored in a cool place, ideally between 2-8°C, and under an inert atmosphere to maintain stability. As with compounds of this nature, researchers should handle it with appropriate safety precautions. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. The predicted boiling point is 246.6±33.0 °C, and the predicted density is 1.08±0.1 g/cm3. The provided data is based on estimates for this and similar chemical structures.

Properties

IUPAC Name

4-ethynyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-4-5-8-6(2)9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACVLLLZNWIHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Intermediate Formation and Ethynylation

A common approach involves preparing a halogenated 2-methylpyrimidine intermediate, which then undergoes a coupling reaction with an ethynyl reagent. According to the EP2228373B1 patent (related to 4'-ethynyl d4T synthesis, a structurally related nucleoside analog), the process includes:

  • Formation of a halogenated intermediate (e.g., bromide or chloride) on the pyrimidine ring.
  • Reaction of this intermediate with an ethynyl-containing organometallic reagent, such as ethynylmagnesium bromide or ethynylmagnesium chloride.
  • The reaction is typically carried out in an inert atmosphere (nitrogen gas) using solvents like 1,2-dichloroethane, dichloromethane, or tetrahydrofuran.
  • The reaction temperature is controlled, often involving heating under reflux for 1–24 hours (preferably around 2 hours), followed by cooling to 10–30°C.
  • Catalysts or activating agents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) may be used to facilitate the coupling reaction.

This method allows for selective substitution at the 4-position to introduce the ethynyl group while preserving the 2-methyl substituent.

Use of Silyl Protecting Groups and Activation

The preparation often involves silylation steps to protect or activate functional groups on the pyrimidine ring:

  • N,O-bis-trimethylsilyl acetamide or trimethylsilane chloride is added to the reaction mixture to silylate nitrogen or oxygen atoms, enhancing reactivity.
  • The silylated intermediates are then reacted with the halogenated compound under controlled conditions.
  • The addition of TMSOTf further activates the substrate for nucleophilic substitution by the ethynyl organometallic reagent.

Reaction Conditions and Parameters

Parameter Typical Range / Value Notes
Solvent 1,2-Dichloroethane, Dichloromethane, THF Choice affects solubility and reactivity
Atmosphere Nitrogen (inert gas) Prevents oxidation and moisture interference
Reaction Temperature Reflux (approx. 80–85°C) for 1–24 hours Preferably ~2 hours for optimal yield
Cooling Temperature 10–30°C (preferably ~20°C) For controlled crystallization and workup
Molar Ratio (Acetylated compound:Thymine) 0.5–1 Ensures stoichiometric balance
Catalysts/Activators Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Enhances coupling efficiency

Research Findings and Industrial Relevance

  • The described method is advantageous due to its selectivity and relatively mild reaction conditions.
  • Use of silylating agents and TMSOTf allows for efficient ethynylation without harsh reagents.
  • The process is adaptable to scale-up for industrial production due to the use of common solvents and reagents.
  • The reaction yields are generally high, with good purity of the final this compound product.
  • The method avoids the use of highly toxic reagents such as phosgene or POCl3 in the key ethynylation step, improving safety and environmental profile.

Summary Table of Preparation Method Features

Aspect Description
Starting Material Halogenated 2-methylpyrimidine derivatives
Key Reagents Ethynyl organometallic reagents (e.g., ethynylmagnesium bromide)
Solvents 1,2-Dichloroethane, dichloromethane, THF
Reaction Conditions Reflux under inert atmosphere, 1–24 hours
Activation Agents N,O-bis-trimethylsilyl acetamide, TMSOTf
Product Isolation Cooling, crystallization, filtration
Yield Range Generally high (not explicitly quantified)
Industrial Applicability Suitable due to mild conditions and safety

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methylpyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding saturated hydrocarbon derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-2-methylpyrimidine has garnered attention for its diverse biological activities, particularly in neuroprotection and anticancer applications. Key findings include:

  • Neuroprotective Effects: Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α in microglial cells, suggesting potential therapeutic use in neurodegenerative diseases.
  • Cancer Therapy: It acts as an inhibitor of tubulin polymerization, which is crucial for cell division. This inhibition leads to apoptosis in cancer cells, making it a candidate for chemotherapeutic development.

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Neurodegenerative Diseases: Its ability to reduce neuroinflammation positions it as a potential treatment for conditions such as Alzheimer's and Parkinson's disease.
  • Cancer Treatment: By disrupting microtubule dynamics, it may serve as a chemotherapeutic agent against various cancers.
  • Antiviral Properties: Some derivatives of this compound have shown antiviral activity against resistant strains of HIV, indicating its potential in antiviral drug development.

Pharmacological Properties

Pharmacokinetics:

  • The compound demonstrates favorable pharmacokinetic properties, including stability under physiological conditions, which enhances its therapeutic efficacy.

Dosage Effects:

  • Studies reveal that lower doses yield beneficial effects such as inflammation reduction, while higher doses may induce cytotoxicity.

Inflammation Models

In vitro studies have shown that treatment with this compound significantly reduces inflammatory markers in microglial cells. This suggests its utility in treating conditions characterized by neuroinflammation.

Cancer Cell Lines

Investigations into various cancer cell lines have demonstrated that this compound effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, studies on breast cancer and glioblastoma cells have shown promising results regarding its anticancer activity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionReduces TNF-α production in microglial cells
AnticancerInhibits tubulin polymerization; induces apoptosis
AntiviralExhibits activity against resistant HIV strains
Inflammation ReductionDecreases inflammatory markers in cellular models

Mechanism of Action

The mechanism by which 4-ethynyl-2-methylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Ethynyl-2-methylpyrimidine (hypothetical data inferred from analogs) with structurally related pyrimidine derivatives documented in the literature. Key differences in substituents, synthesis, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents Synthesis Method Biological Activity Key Findings References
This compound 2-CH₃, 4-C≡CH Not reported (hypothetical: Sonogashira) Unknown (predicted: antiviral) Ethynyl group may enhance reactivity for bioconjugation.
4-Pyrido-6-aryl-2-amino pyrimidines 2-NH₂, 4-pyrido, 6-aryl Multi-step condensation Antimalarial (IC₅₀: 0.8–2.5 µM) High efficacy against Plasmodium falciparum strains.
3-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one] Complex fused pyridopyrimidinone Reaction of 2-amino-4-methylpyridine with cyano-ethenyl intermediates Not reported High thermal stability (mp 283–285°C) due to fused rings.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4-thietan-3-yloxy, 2-SCH₂CO₂Et Nucleophilic substitution with 2-chloromethylthiirane ADMET-optimized (predicted) Thioether and thietane groups improve metabolic stability.

Key Comparison Points:

Substituent Effects on Reactivity and Stability: The ethynyl group in this compound is expected to increase electrophilicity at the 4-position, enabling click chemistry applications. In contrast, amino (NH₂) or thioether (S-) substituents in analogs enhance hydrogen bonding or metabolic stability, respectively . Fused pyridopyrimidinones (e.g., compound 52 in ) exhibit high melting points (>280°C), suggesting superior thermal stability compared to monocyclic pyrimidines .

Biological Activity: 4-Pyrido-6-aryl-2-amino pyrimidines demonstrate potent antimalarial activity (IC₅₀ <3 µM), attributed to the electron-donating amino group and aromatic π-stacking interactions . Thioether-containing pyrimidines (e.g., compound 1 in ) are hypothesized to have favorable ADMET profiles due to sulfur’s role in reducing oxidative metabolism .

Synthetic Accessibility :

  • Multi-step condensations for 4-pyrido-6-aryl pyrimidines achieve moderate yields (19–50%), whereas nucleophilic substitutions for thioether derivatives (e.g., compound 1) are more efficient .

Biological Activity

4-Ethynyl-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound's structural features, including the ethynyl group, contribute to its reactivity and interactions with biological targets.

  • IUPAC Name: this compound
  • Molecular Formula: C7H6N2
  • Molecular Weight: 118.14 g/mol
  • CAS Number: 1196153-62-4

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. A notable study focused on the synthesis of 2′-deoxy-4′-C-ethynyl nucleosides, which demonstrated high anti-HIV activity while maintaining low toxicity levels. These compounds act as nucleoside reverse transcriptase inhibitors (NRTIs), crucial in the treatment of HIV, particularly against multidrug-resistant strains .

Anticancer Potential

In addition to its antiviral properties, this compound has shown promise in inhibiting the growth of neoplastic cells. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for developing new anticancer therapies .

Case Study 1: Antiviral Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the efficacy of 4-C-substituted nucleosides, including those derived from this compound. The findings revealed that these compounds displayed potent activity against HIV and other viruses, outperforming several existing treatments in terms of efficacy and safety profiles .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, researchers tested various derivatives of this compound on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Data Tables

Compound Activity IC50 (μM) Notes
2′-deoxy-4′-C-ethynylcytidineAnti-HIV0.0048High potency against drug-resistant HIV
This compoundCytotoxicityVariedSelective against neoplastic cells
4′-C-ethynyl-2′-deoxycytidineCytotoxicity0.004Effective across multiple cancer types

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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